N-cyclopentyl-2,4-difluorobenzamide

Description

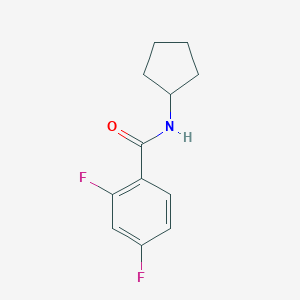

N-Cyclopentyl-2,4-difluorobenzamide (CAS: 948772-19-8) is a benzamide derivative characterized by a cyclopentyl amine group attached to a 2,4-difluorinated benzoyl moiety. Its molecular formula is C₁₂H₁₃F₂NO, with a molecular weight of 225.23 g/mol . The compound is typically utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

Molecular Formula |

C12H13F2NO |

|---|---|

Molecular Weight |

225.23 g/mol |

IUPAC Name |

N-cyclopentyl-2,4-difluorobenzamide |

InChI |

InChI=1S/C12H13F2NO/c13-8-5-6-10(11(14)7-8)12(16)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,15,16) |

InChI Key |

PDRAZQRYDMHDTO-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)NC(=O)C2=C(C=C(C=C2)F)F |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects and Structural Variations

3-Chloro-N-Cyclohexyl-2,4-Difluorobenzamide (CAS: 2764731-60-2)

- Structure : Features a cyclohexyl group (vs. cyclopentyl) and a chlorine substituent at the 3-position.

- Properties: Molecular weight 283.70 g/mol; appears as a white solid with solubility in DMSO and methanol .

- The cyclohexyl group may enhance lipophilicity but reduce metabolic stability compared to cyclopentyl.

N-Cyclohexyl-2-Fluorobenzamide

- Structure : Retains the cyclohexyl group but lacks the 4-fluoro substituent.

- Crystallography : Structural studies (Acta Crystallographica Section E) reveal intermolecular N–H···O hydrogen bonds, forming a 3D network. This contrasts with N-cyclopentyl-2,4-difluorobenzamide, where additional fluorine atoms may influence packing efficiency .

CI-1040 (MEK Inhibitor)

- Structure: Contains a cyclopropylmethoxy group, 3,4-difluoro substitution, and a chloro-iodophenylamino moiety.

- Biological Activity : Acts as a potent MEK1 inhibitor (IC₅₀ = 17 nM), inducing G1-phase cell cycle arrest. Molecular weight 478.70 g/mol highlights its complexity compared to simpler benzamides .

Fluorination Patterns and Electronic Effects

- N-(2,4-Difluorophenyl)-2-Fluorobenzamide : Exhibits a trifluorinated aromatic system but lacks an alkylamine group. Crystallographic data (CCDC 2320603) show C–H···F interactions, stabilizing its lattice .

- N-(2,3-Difluorophenyl)-2-Fluorobenzamide : Fluorine at the 2,3-positions disrupts hydrogen-bonding networks compared to 2,4-difluoro isomers, as shown in studies comparing F···H–N and MeO···H–N interactions .

Data Table: Key Properties of Selected Benzamide Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Solubility | Key Applications |

|---|---|---|---|---|---|

| This compound | C₁₂H₁₃F₂NO | 225.23 | 2,4-diF, Cyclopentyl | Organic solvents | Synthetic intermediate |

| 3-Chloro-N-cyclohexyl-2,4-difluorobenzamide | C₁₃H₁₃ClF₂NO | 283.70 | 3-Cl, 2,4-diF, Cyclohexyl | DMSO, Methanol | Catalyst, intermediate |

| CI-1040 | C₁₇H₁₄ClF₂IN₂O₂ | 478.70 | 3,4-diF, Cl, I, Cyclopropymethoxy | - | MEK inhibition, anticancer |

| N-Cyclohexyl-2-fluorobenzamide | C₁₃H₁₆FNO | 221.27 | 2-F, Cyclohexyl | - | Crystallographic studies |

Research Findings and Implications

- Fluorine Positioning : 2,4-Difluoro substitution enhances electrophilicity and hydrogen-bond acceptor capacity, critical for interactions in biological systems .

- Cycloalkyl Groups : Cyclopentyl derivatives exhibit faster metabolic clearance than cyclohexyl analogues due to reduced steric shielding .

- Synthetic Accessibility : Halogenated benzamides (e.g., bromine, chlorine) are more reactive in cross-coupling reactions but require stringent purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.